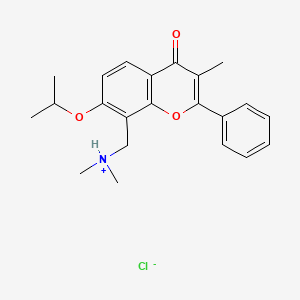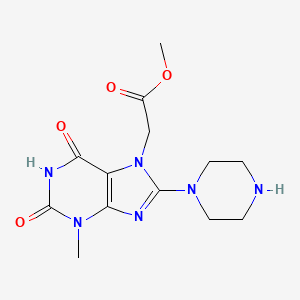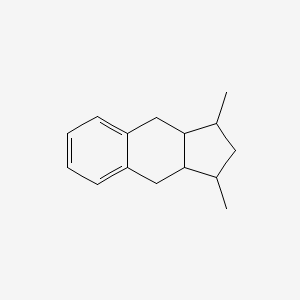
1H-Benzindene, hexahydrodimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzindene, hexahydrodimethyl- is an organic compound with the molecular formula C15H20 It is a derivative of benzindene, characterized by the presence of two methyl groups and a hexahydro structure
Preparation Methods
The synthesis of 1H-Benzindene, hexahydrodimethyl- involves several steps. One common method includes the hydrogenation of benzindene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the benzindene ring, resulting in the formation of hexahydrodimethyl-1H-benzindene .
Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Benzindene, hexahydrodimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzindene, hexahydrodimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a bioactive compound. It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, 1H-Benzindene, hexahydrodimethyl- is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Benzindene, hexahydrodimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .
Comparison with Similar Compounds
1H-Benzindene, hexahydrodimethyl- can be compared with other similar compounds, such as:
Benzindene: The parent compound, which lacks the hexahydro and dimethyl modifications. It has different chemical properties and reactivity.
Hexahydrobenzindene: A similar compound with a fully hydrogenated benzindene ring but without the dimethyl groups.
Dimethylbenzindene: A derivative with two methyl groups but without the hexahydro structure.
The uniqueness of 1H-Benzindene, hexahydrodimethyl- lies in its combined hexahydro and dimethyl modifications, which confer specific chemical and biological properties .
Properties
CAS No. |
68954-04-1 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,3-dimethyl-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C15H20/c1-10-7-11(2)15-9-13-6-4-3-5-12(13)8-14(10)15/h3-6,10-11,14-15H,7-9H2,1-2H3 |
InChI Key |
GTFNGWNNWQAMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1CC3=CC=CC=C3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


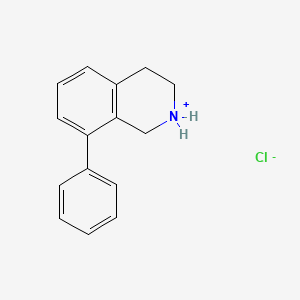
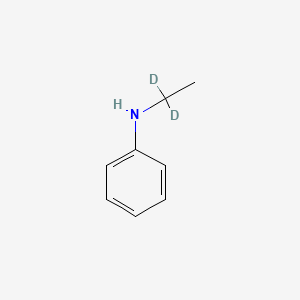
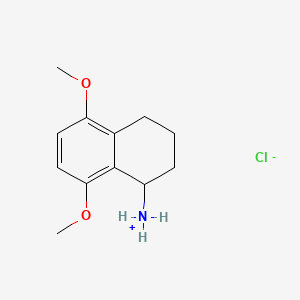
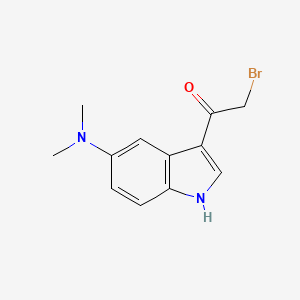

![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

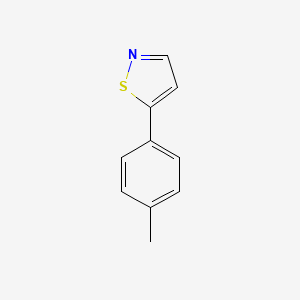
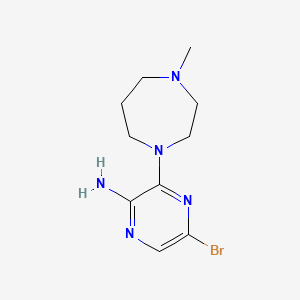
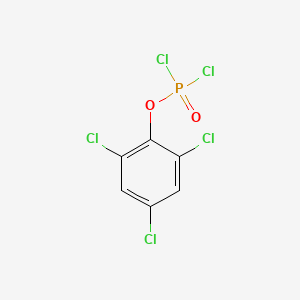
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
